

Application Notes and Protocols: Suzuki

Coupling of 4-Benzyloxy-3-methoxyphenylboronic acid

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Compound of Interest

Compound Name: 4-Benzyloxy-3-methoxyphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing **4-Benzyloxy-3-methoxyphenylboronic acid**. This versatile building block is of significant interest in medicinal chemistry and materials science, particularly in the synthesis of complex organic molecules such as the anti-cancer agent combretastatin A-4 and its analogues.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates, catalyzed by a palladium complex. **4-Benzyloxy-3-methoxyphenylboronic acid** is a valuable reagent in this reaction, allowing for the introduction of the benzyloxy-methoxyphenyl motif into a wide range of molecular scaffolds. This moiety is a key structural feature in a variety of biologically active compounds.

Key Applications

The primary application of **4-Benzyloxy-3-methoxyphenylboronic acid** in Suzuki coupling is in the synthesis of biaryl and styrenyl compounds. A notable example is its use in the synthesis

of combretastatin A-4 analogues, which are potent tubulin polymerization inhibitors with significant anti-cancer properties. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in a later synthetic step if required.

Experimental Protocol: Suzuki Coupling of 4-Benzyloxy-3-methoxyphenylboronic acid with an Aryl Bromide

This protocol is based on a procedure described in the synthesis of nitrocatechol derivatives as COMT inhibitors.^{[1][2]}

Reaction Scheme:

Materials:

- **4-Benzyloxy-3-methoxyphenylboronic acid**
- Aryl bromide (e.g., 2-(3-bromo-phenyl)-6-trifluoromethyl-pyridine 1-oxide)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- 2 N aqueous sodium carbonate solution (Na₂CO₃)
- Toluene
- Ethanol
- Argon (or other inert gas)
- Standard reaction glassware (round-bottom flask, condenser, etc.)
- Stirring and heating apparatus
- Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

- To a round-bottom flask, add **4-Benzyloxy-3-methoxyphenylboronic acid** (1.0 g, 3.87 mmol) and the aryl bromide (e.g., 2-(3-bromo-phenyl)-6-trifluoromethyl-pyridine 1-oxide, 1.12 g, 3.52 mmol).
- Add toluene (10 mL) and ethanol (1 mL) to the flask at room temperature.
- Purge the flask with argon for 5-10 minutes to create an inert atmosphere.
- Under argon, add the 2 N aqueous sodium carbonate solution (5.41 mL, 10.82 mmol) to the stirred solution.
- Add tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol) to the reaction mixture.
- Heat the resulting mixture to 90 °C with vigorous stirring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture onto ice-cold 1 N aqueous hydrochloric acid (100 mL).
- The resulting precipitate can be collected by filtration, washed with water, and dried.
- The crude product can be purified by silica gel chromatography.

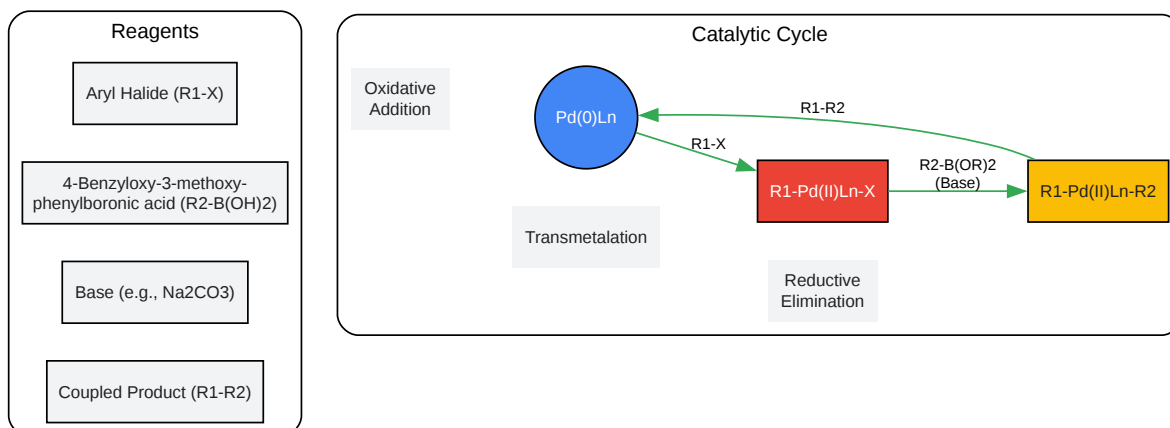
Data Presentation

The following table summarizes the quantitative data from the representative Suzuki coupling protocol.

Reagent	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Molar Ratio
4-Benzyloxy-3-methoxyphenylboronic acid	258.08	1.0	3.87	1.1
2-(3-bromo-phenyl)-6-trifluoromethyl-pyridine 1-oxide	318.11	1.12	3.52	1.0
Tetrakis(triphenylphosphine)palladium(0)	1155.56	0.22	0.19	0.054
Sodium Carbonate (2N solution)	105.99	-	10.82	3.07

Mandatory Visualizations

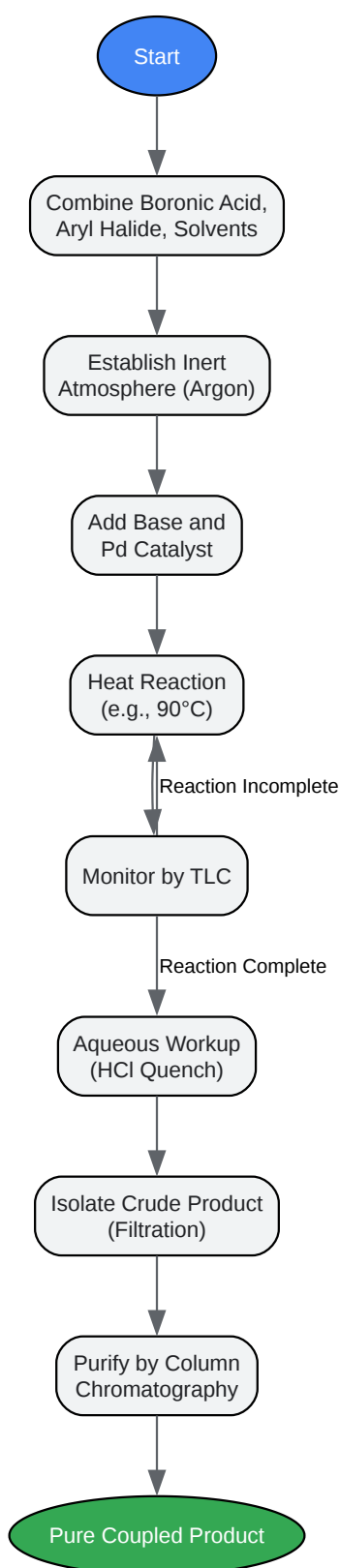
Suzuki Coupling Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow



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Caption: General workflow for a Suzuki coupling experiment.

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References

- 1. US9550759B2 - Nitrocatechol derivatives as COMT inhibitors - Google Patents [patents.google.com]
- 2. WO2007013830A1 - Nitrocatechol derivatives as comt inhibitors - Google Patents [patents.google.com]
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